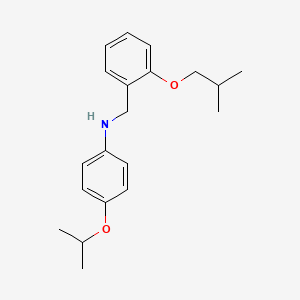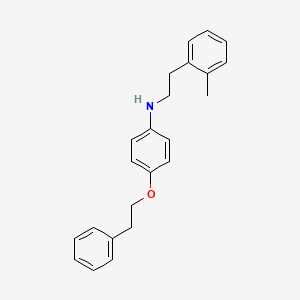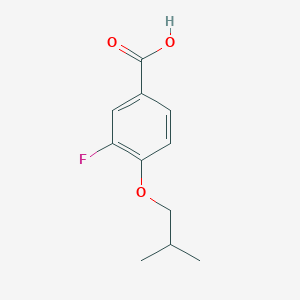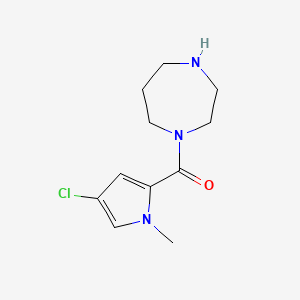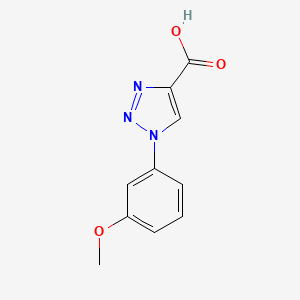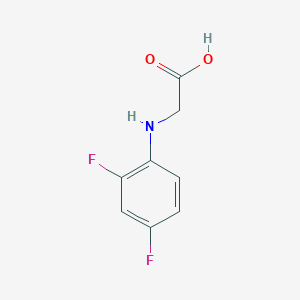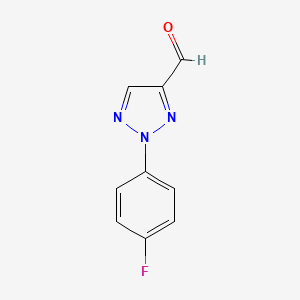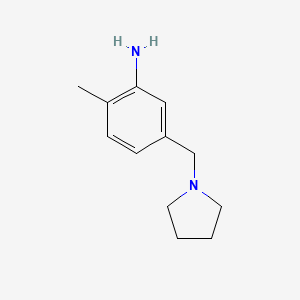
2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline
Overview
Description
“2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline” is a chemical compound with the molecular formula C12H18N2 . It has a molecular weight of 190.28 .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline” is 1S/C12H18N2/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline” include a molecular weight of 190.28 . Other specific properties like boiling point and storage conditions are not provided in the search results.Scientific Research Applications
Crystal Structure and Molecular Interaction Studies
Studies involving compounds structurally related to "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" emphasize the significance of understanding molecular interactions and crystal structures. For instance, Krishnan et al. (2021) investigated the crystal structure of a pyrrolidin-1-ylmethyl aniline derivative, highlighting the importance of N-H···O hydrogen bonds and C-H···π interactions in forming stable crystal structures (Krishnan et al., 2021). Such studies are fundamental in designing materials with desired physical and chemical properties.
Catalysis and Synthesis Applications
Research on metal complexes involving pyrrolidin-1-ylmethyl aniline derivatives demonstrates their potential in catalysis and synthetic applications. Thangavel et al. (2017) synthesized Ir(III) and Rh(III) amine compounds that showed catalytic activity in the transfer hydrogenation of aromatic ketones and aldehydes in water (Thangavel et al., 2017). Such findings suggest that "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" could potentially be utilized in developing new catalytic systems or as a ligand in metal complexes for various synthetic transformations.
Photophysics and Electroluminescence
Investigations into the photophysical properties of compounds related to "2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline" have shown potential applications in optoelectronic devices. Vezzu et al. (2010) explored the luminescent properties of cyclometalated platinum complexes, which could inform the development of materials for electroluminescence and organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Anticorrosive Properties and Material Coatings
Alam et al. (2016) researched the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel, suggesting that derivatives of pyrrolidin-1-ylmethyl aniline could contribute to the development of protective coatings for metals (Alam et al., 2016).
Future Directions
The future directions for “2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, and the design of new pyrrolidine compounds with different biological profiles . This work could guide medicinal chemists in the design of new drug candidates .
properties
IUPAC Name |
2-methyl-5-(pyrrolidin-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXXPDZHWSZSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyrrolidin-1-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)
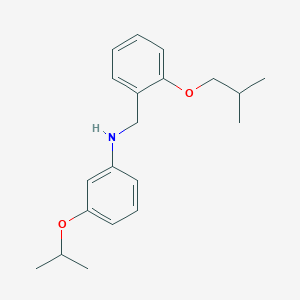
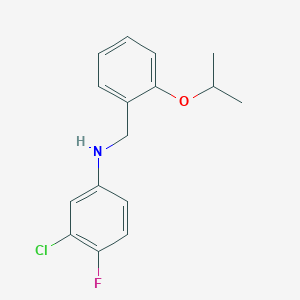
![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)
